2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol
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Overview
Description
2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol is a cyclic alcohol compound with the molecular formula C10H19NO2 and a molecular weight of 185.267. This compound has garnered significant interest in the scientific community due to its potential biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol typically involves the following steps:
Formation of the piperidine ring: This step involves the reaction of appropriate starting materials to form the piperidine ring structure.
Methoxylation: Introduction of the methoxy group (-OCH3) to the piperidine ring.
Cyclobutanol formation: The final step involves the formation of the cyclobutanol ring structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the cyclobutanol ring to form different derivatives.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohol derivatives.
Scientific Research Applications
2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
Trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol: A similar compound with a different stereochemistry.
Other cyclic alcohols: Compounds with similar cyclic structures and functional groups.
Uniqueness
2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol is unique due to its specific combination of a piperidine ring, methoxy group, and cyclobutanol structure
Properties
IUPAC Name |
2-(4-methoxypiperidin-1-yl)cyclobutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-8-4-6-11(7-5-8)9-2-3-10(9)12/h8-10,12H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOQPFWKDSJJHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCC2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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